molecular formula C8H16O B13448296 2,3,4-Trimethylcyclopentanol

2,3,4-Trimethylcyclopentanol

Cat. No.: B13448296
M. Wt: 128.21 g/mol
InChI Key: BCYIOAZXXUQZPP-UHFFFAOYSA-N
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Description

2,3,4-Trimethylcyclopentanol is an organic compound with the molecular formula C8H16O It is a type of alcohol, specifically a cyclopentanol derivative, characterized by the presence of three methyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylcyclopentanol can be achieved through several methods. One common approach involves the hydrogenation of 2,3,4-Trimethylcyclopentanone using a suitable catalyst under high pressure and temperature conditions. Another method includes the reduction of 2,3,4-Trimethylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where the cyclopentanone precursor is subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion of the ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2,3,4-Trimethylcyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced to form the corresponding hydrocarbon, 2,3,4-Trimethylcyclopentane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.

Major Products Formed

    Oxidation: 2,3,4-Trimethylcyclopentanone.

    Reduction: 2,3,4-Trimethylcyclopentane.

    Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.

Scientific Research Applications

2,3,4-Trimethylcyclopentanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylcyclopentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylcyclopentanol: Another cyclopentanol derivative with similar structural features.

    2,3,3-Trimethylcyclopentanol: Differing by the position of the methyl groups on the cyclopentane ring.

    2,3,4-Trimethylcyclohexanol: A cyclohexanol derivative with similar methyl group positioning.

Uniqueness

2,3,4-Trimethylcyclopentanol is unique due to its specific arrangement of methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions and applications compared to other similar compounds.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,3,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3

InChI Key

BCYIOAZXXUQZPP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)O

Origin of Product

United States

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